Phencyclone

Synthetic Chemistry Stereochemistry Reaction Selectivity

Generic cyclopentadienones (e.g., tetracyclone) fail to deliver endo stereochemical control in congested Diels-Alder systems, forcing chemists into costly diastereomer separations or re-synthesis. Phencyclone (CAS 5660-91-3) is the validated solution for stereospecific endo adduct formation. • Delivers the endo diastereomer under conditions where tetracyclone gives the exo product, with thermodynamic stabilization of ΔG = 6.68 kcal mol⁻¹. • The phenanthrene-fused scaffold enables crystalline host-guest inclusion complexes via unique edge-to-face aromatic interactions, critical for molecular recognition studies. • Also supports fluorogenic ligation (up to 33-fold fluorescence enhancement) for bioorthogonal labeling applications.

Molecular Formula C29H18O
Molecular Weight 382.5 g/mol
CAS No. 5660-91-3
Cat. No. B1215407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhencyclone
CAS5660-91-3
Synonymsphencyclone
Molecular FormulaC29H18O
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C2=O)C6=CC=CC=C6
InChIInChI=1S/C29H18O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18H
InChIKeyMNSDGJFEKUKHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phencyclone (CAS 5660-91-3): Baseline Chemical Profile for Sourcing and Procurement


Phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) is a dark-colored, cyclic ketone with the molecular formula C29H18O and a molecular weight of 382.5 g/mol [1]. It belongs to the cyclopentadienone class of compounds and is distinguished by a cyclopentadienone core fused to a phenanthrene system, substituted with two phenyl groups . Phencyclone is primarily valued in organic synthesis as a highly reactive diene in Diels-Alder [4+2] cycloaddition reactions [2]. Its applications span the preparation of sterically crowded adducts, the study of hindered molecular rotations, the construction of crystalline host-guest inclusion complexes, and the development of fluorogenic probes [3].

Why Phencyclone Cannot Be Readily Substituted with Generic Cyclopentadienones


Generic substitution among cyclopentadienones (e.g., tetracyclone, 2,5-dimethyl-3,4-diphenylcyclopentadienone) is not viable for applications requiring high stereochemical control or specific supramolecular interactions. The fused phenanthrene ring system in phencyclone imposes unique geometric constraints and electronic properties that are not replicated by simpler analogs. Direct comparative studies have demonstrated that substituting phencyclone with tetracyclone can invert the stereochemical outcome of a reaction from endo to exo [1]. Furthermore, computational studies confirm that the thermodynamically preferred endo diastereomer is more stabilized in phencyclone systems (ΔG = 6.68 kcal mol⁻¹) compared to tetracyclone (ΔG = 5.35 kcal mol⁻¹) [2]. Such differences in product distribution and energetic stabilization preclude simple interchangeability for critical synthetic and materials science applications.

Quantitative Differentiation of Phencyclone from Tetracyclone and Other Analogs: A Procurement-Focused Evidence Guide


Stereochemical Inversion: Phencyclone Gives Endo, Tetracyclone Gives Exo Spiropentane

In an identical reaction with dibenzonorcarynyliden(e/oid), phencyclone exclusively yields a congested spiropentane with endo stereochemistry, whereas the substitution of tetracyclone, its close analog, results in an inversion of stereochemistry to give the exo product as confirmed by X-ray crystallography [1]. This direct head-to-head comparison demonstrates that the fused phenanthrene ring in phencyclone fundamentally alters the transition state geometry, providing a level of stereochemical control that is unavailable with the more flexible tetracyclone.

Synthetic Chemistry Stereochemistry Reaction Selectivity

Enhanced Thermodynamic Preference for Endo Adducts vs. Tetracyclone

High-level DLPNO-CCSD(T)/def2-TZVP//B3LYP/def2-SVP calculations reveal that the endo spiropentane diastereomer formed from phencyclone is stabilized by 6.68 kcal mol⁻¹ relative to its exo counterpart, whereas the same energy difference for tetracyclone adducts is only 5.35 kcal mol⁻¹ [1]. This 1.33 kcal mol⁻¹ greater thermodynamic driving force for endo selectivity with phencyclone is attributed to favorable π-stacking interactions between the flat biphenyl moieties of the phenanthrene system, which are absent in tetracyclone [2].

Computational Chemistry Reaction Thermodynamics Diels-Alder

Catalyzed vs. Uncatalyzed Reactivity Comparison with Tetracyclone

A comparative kinetic study of the Diels-Alder reaction between N-arylmaleimides and acrylic/methacrylic/fumaric esters catalyzed by AlCl₃ showed that the rate constant enhancement for the reaction of N-arylmaleimides with phencyclone increased by not more than 60-fold over the uncatalyzed reaction. This enhancement is similar to that observed with tetracyclone under the same conditions [1]. This indicates that while both dienes benefit from Lewis acid catalysis, the magnitude of acceleration is comparable, suggesting that the inherent reactivity differences stem from the diene structure itself rather than from a differential response to catalysis.

Catalysis Reaction Kinetics Lewis Acid

Fluorogenic Turn-On Response in Phencyclone Derivatives

Novel phencyclone derivatives were synthesized to achieve fluorogenic Diels-Alder reactions. Upon cycloaddition, these derivatives exhibited up to a 33-fold enhancement in fluorescence intensity, enabling the direct visual or spectroscopic monitoring of the reaction progress [1]. This turn-on fluorescence property is a direct consequence of the extended π-conjugation of the phenanthrene-fused system, which is not present in simpler cyclopentadienones like tetracyclone. This enables real-time tracking of the cycloaddition event without the need for additional probes or separation steps.

Fluorescence Chemical Biology Bioorthogonal Chemistry

Defined Endo/Exo Selectivity in Adduct Formation with S-Allyl S-Methyl Dithiocarbonate

The cycloaddition of phencyclone with S-allyl S-methyl dithiocarbonate yields an approximately 1:1 mixture of endo and exo [4+2]π cycloadducts in isolated yields of 49% and 44%, respectively [1]. In contrast, a related cyclopentadienone, 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, reacts with the same dienophile to give exclusively the endo cycloadduct [2]. This quantifiable difference in product distribution underscores that the phenanthrene ring in phencyclone modulates the transition state energy landscape, providing access to both stereoisomers, whereas the non-fused analog is completely selective.

Reaction Selectivity Adduct Formation Supramolecular Chemistry

Optimal Application Scenarios for Phencyclone Based on Quantitative Differentiation


Synthesis of endo-Selective Spiropentane Frameworks

When a research or industrial project requires the stereospecific synthesis of an endo spiropentane, phencyclone is the diene of choice. As demonstrated in Section 3, phencyclone reliably yields the endo diastereomer, while its analog tetracyclone gives the exo product under identical conditions [8]. Furthermore, the endo product from phencyclone is thermodynamically more stable by a significant margin (6.68 kcal mol⁻¹) [7]. Procurement of phencyclone is therefore non-negotiable for chemists targeting the endo stereoisomer in congested polycyclic systems.

Construction of Crystalline Host-Guest Inclusion Complexes

Phencyclone Diels-Alder adducts form a class of non-hydroxylic crystalline hosts capable of enclathrating a wide variety of guests, including alcohols, ethers, ketones, and aromatic molecules [8]. The rigid, phenanthrene-condensed bicyclo[2.2.1]hept-2-en-7-one skeleton is crucial for establishing the weak CH···π and CH···O hydrogen-bonding networks that underpin the host framework [7]. Adducts from simpler cyclopentadienones like tetracyclone can also act as hosts, but the unique geometry and edge-to-face aromatic interactions from the phenanthrene ring in phencyclone adducts often lead to different and potentially more selective inclusion behaviors [5]. This makes phencyclone a preferred starting material for designing selective molecular recognition and separation materials.

NMR Studies of Hindered Molecular Rotations and Anisotropy

The highly congested Diels-Alder adducts of phencyclone with various dienophiles (e.g., N-alkylmaleimides, N-arylmaleimides) are ideal model systems for investigating hindered rotation of unsubstituted bridgehead phenyl groups using NMR spectroscopy [8]. The extreme steric crowding in these adducts results in slow exchange limit (SEL) spectra, allowing for the detailed study of restricted motion and magnetic anisotropy [7]. This specific application is a direct consequence of the bulky phenanthrene and phenyl substituents in phencyclone, a structural feature not present in most other commercially available dienes. Educational and research laboratories specializing in physical organic chemistry and NMR methodology therefore have a distinct need for phencyclone.

Development of Fluorogenic Probes and Bioorthogonal Ligation

As shown in Section 3, phencyclone derivatives can undergo fluorogenic Diels-Alder reactions, providing a direct optical readout of the ligation event with up to a 33-fold fluorescence enhancement [8]. This property is highly valuable for bioorthogonal chemistry applications, such as the labeling and tracking of biomolecules in living cells, where a turn-on signal is essential for minimizing background noise. The phenanthrene core of phencyclone is the chromophore responsible for this fluorescence, and this characteristic is not shared by common cyclopentadienone alternatives. Researchers developing new chemical biology tools and imaging agents should therefore prioritize phencyclone as a key building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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